(9R)-9-Amine-Cinchonan

Description

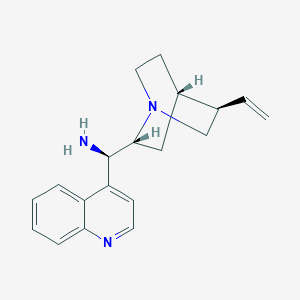

Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIKKYERYJBJZ-YXUGBTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314219 | |

| Record name | (9R)-Cinchonan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-96-1 | |

| Record name | (9R)-Cinchonan-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9R)-Cinchonan-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies for 9r 9 Amine Cinchonan

Synthetic Methodologies for the (9R)-9-Amine-Cinchonan Core Structure

The construction of the this compound core relies on the modification of natural Cinchona alkaloid scaffolds. These methods are designed to replace the C9-hydroxyl group with an amino group, critically involving an inversion of stereochemistry at this center.

The primary starting materials for the synthesis of this compound are the major Cinchona alkaloids, which are isolated on an industrial scale from the bark of the Cinchona tree. sci-hub.se These alkaloids, including cinchonine (B1669041), cinchonidine (B190817), quinine, and quinidine, possess a common core structure featuring a quinoline (B57606) ring linked to a quinuclidine (B89598) moiety. sci-hub.sechemenu.com They differ in the substituent on the quinoline ring and the stereochemistry at key chiral centers, notably C8 and C9. sci-hub.secore.ac.uk For the synthesis of this compound, cinchonidine, which has the (8S,9R) configuration, is a common precursor. The natural availability of these diastereomeric alkaloids provides a strategic advantage, allowing access to different stereoisomers of the target amine catalysts. researchgate.net

Table 1: Major Cinchona Alkaloids Used as Precursors

| Alkaloid | C8 Configuration | C9 Configuration | 6'-Substituent |

| Cinchonidine | S | R | H |

| Cinchonine | R | S | H |

| Quinine | R | S | OCH₃ |

| Quinidine | S | R | OCH₃ |

The conversion of natural Cinchona alkaloids into their 9-amino-epi-derivatives is a cornerstone of their application in organocatalysis. researchgate.net This transformation hinges on the substitution of the C9-hydroxyl group with a primary amine, accompanied by a complete inversion of configuration at the C9 stereocenter. sci-hub.senih.gov Two principal synthetic routes have been established for this purpose: protocols involving the Mitsunobu reaction and pathways utilizing mesylation-mediated nucleophilic displacement. researchgate.netnih.gov

The Mitsunobu reaction is a powerful and widely employed method for the direct conversion of the C9-hydroxyl group into an azide (B81097), which serves as a precursor to the desired amine. nih.govmdpi.com This reaction typically involves treating the alkaloid with an azide source, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), in the presence of a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). nih.govresearchgate.net

Transformation of Natural Cinchona Alkaloids into this compound

Mitsunobu Reaction Protocols for C9 Amination

One-Pot Azide Introduction and Staudinger Reduction Sequences

A highly efficient approach combines the Mitsunobu reaction for azide formation with a subsequent Staudinger reduction in a one-pot procedure. springernature.comnih.gov After the initial Mitsunobu reaction introduces the azide group at the C9 position with inversion of configuration, a reducing agent, typically a trivalent phosphine like triphenylphosphine, is added to the reaction mixture. sci-hub.senih.gov The phosphine reacts with the azide to form a phosphazide, which then loses dinitrogen to generate an aza-ylide (or iminophosphorane). at.ua Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide. at.uanih.gov This one-pot sequence is advantageous as it avoids the isolation of the potentially unstable azide intermediate. nih.gov However, reports indicate that Staudinger reductions of Cinchona alkaloid-derived azides can sometimes be problematic, as the corresponding aza-ylide intermediates can be reluctant to hydrolyze. nih.gov

Investigation of Stereochemical Inversion at the C9 Position during Mitsunobu Amination

A critical feature of the Mitsunobu reaction in this context is the complete inversion of stereochemistry at the C9 position. sci-hub.senih.gov Starting from a natural alkaloid with a (9R)-hydroxyl group (like cinchonidine), the reaction produces a (9S)-azide. Subsequent reduction to the amine retains this (9S) configuration. Conversely, starting with a (9S)-hydroxyl group (like cinchonine) yields the (9R)-amine. This predictable stereochemical outcome is a result of the Sₙ2-type mechanism of the Mitsunobu reaction. The initial activation of the hydroxyl group by the phosphine-azodicarboxylate adduct leads to the formation of an oxyphosphonium salt, which is then displaced by the azide nucleophile from the backside, resulting in clean inversion of the stereocenter. nih.gov This stereochemical control is fundamental to creating the "epi" configuration of the 9-amino Cinchona alkaloids, which are often superior catalysts compared to their "natural" counterparts. core.ac.uk

An alternative and often more scalable strategy for the C9 amination involves a two-step sequence beginning with the activation of the C9-hydroxyl group as a good leaving group, typically a mesylate. researchgate.nettesisenred.net The alkaloid is treated with methanesulfonyl chloride (MsCl) in the presence of a base to form the C9-O-mesylate. researchgate.net

This mesylate then undergoes a classical Sₙ2 nucleophilic substitution reaction with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. researchgate.netnih.gov This displacement reaction also proceeds with complete inversion of configuration at the C9 center, yielding the 9-epi-azido-alkaloid. nih.gov

The final step is the reduction of the azide to the primary amine. researchgate.net This can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is effective for this transformation. researchgate.net Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can be employed for the reduction. springernature.com This mesylation-displacement-reduction pathway is particularly convenient for larger-scale syntheses. springernature.comresearchgate.net

Table 2: Comparison of Synthetic Pathways to this compound

| Feature | Mitsunobu/Staudinger Protocol | Mesylation/Displacement/Reduction Protocol |

| Key Steps | One-pot azidation and reduction | Mesylation, Azide Displacement, Reduction |

| Reagents | PPh₃, DEAD/DIAD, DPPA/HN₃ | MsCl, Base, NaN₃, LiAlH₄/H₂-Pd/C |

| Stereochemistry | Complete inversion at C9 sci-hub.senih.gov | Complete inversion at C9 nih.gov |

| Scalability | Good for lab scale (e.g., 5g) springernature.com | More convenient for larger scale (e.g., 20g) springernature.com |

| Intermediates | Aza-ylide (iminophosphorane) nih.gov | C9-O-mesylate, C9-azide researchgate.net |

Mesylation-Mediated Nucleophilic Displacement and Subsequent Reduction Pathways

Strategies Utilizing Sodium Azide for C9 Amination

A prevalent strategy for the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, including the this compound, involves the introduction of an azide group at the C9 position, which is subsequently reduced to the desired amine. nih.govnih.gov This transformation typically proceeds with an inversion of configuration at the C9 center. researchgate.net

Two primary approaches are employed for this azidation:

Mitsunobu Reaction: This one-pot procedure utilizes a Mitsunobu reaction to introduce the azide group, followed by an in situ reduction. nih.govspringernature.comsigmaaldrich.com This method has been demonstrated on a 5-gram scale for the synthesis of various cinchona-based amino analogs. nih.govsigmaaldrich.com The reaction often employs diphenylphosphoryl azide (DPPA) as the azide source.

SN2 Reaction from O-mesylated Derivatives: A more scalable approach, tested up to a 20-gram scale, involves the formation of an azide from the corresponding O-mesylated derivative of the cinchona alkaloid. nih.govresearchgate.netspringernature.com The mesylate is displaced by sodium azide in a nucleophilic substitution (SN2) reaction, leading to the formation of the C9-azido derivative with the desired stereochemistry. nih.gov

Selective Reduction Protocols

Once the C9-azido derivative is obtained, the next critical step is the selective reduction of the azide group to a primary amine. Several reducing agents are effective for this transformation, with the choice often depending on the desired scale and the presence of other reducible functional groups within the molecule.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including organic azides, to amines. wikipedia.orgyoutube.commasterorganicchemistry.com In the synthesis of this compound from its O-mesylated precursor, the intermediate azide is selectively reduced with LiAlH₄ to yield the target amine. nih.govresearchgate.netspringernature.com This method is particularly noted for its efficiency in larger-scale preparations. evitachem.com

Palladium-Catalyzed Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is another effective method for the reduction of azides to amines. nih.govspringernature.com This method is often favored for its milder reaction conditions compared to metal hydride reductions.

Scale-Up Considerations and Process Optimization in this compound Synthesis

The practical application of this compound and its derivatives in industrial settings necessitates the development of scalable and optimized synthetic routes. Research has focused on transitioning from laboratory-scale procedures to larger-scale production.

A notable scalable approach involves the mesylation of the parent cinchona alkaloid followed by nucleophilic substitution with sodium azide and subsequent reduction. nih.govspringernature.com This two-step process has been successfully tested on a 20-gram scale. nih.govresearchgate.netspringernature.com Careful control of reaction parameters such as temperature and reagent concentrations is crucial to ensure high yields and purity of the final product. evitachem.com The Mitsunobu reaction, while effective on a smaller scale, can also be scaled, with protocols developed for up to 5-gram syntheses. nih.govsigmaaldrich.com

Derivatization and Structural Diversification of the this compound Moiety

The primary amine functionality at the C9 position of this compound serves as a versatile handle for a wide range of derivatization reactions, leading to the creation of a diverse library of chiral ligands and organocatalysts.

Synthesis of Cinchona Alkaloid-Derived Amino Acid and Peptide Conjugates

The conjugation of amino acids and peptides to the 9-amino group of cinchona alkaloids has been explored to create novel hybrid molecules with potential applications in medicinal chemistry and catalysis. nih.govwiley.comnih.gov The synthesis of these conjugates is typically achieved through standard peptide coupling reactions, where the 9-amino group of the cinchona alkaloid is coupled with the carboxylic acid of an amino acid or peptide. nih.gov Microwave irradiation has been utilized to facilitate these coupling reactions, leading to good yields. wiley.comnih.gov The conformational properties of these conjugates are influenced by the configuration at the C9 position. nih.gov

Preparation of Chiral Ligands and Organocatalysts from this compound

The derivatization of the 9-amino group has been a highly fruitful strategy for the development of bifunctional organocatalysts. These catalysts typically possess both a basic tertiary amine within the quinuclidine core and an acidic hydrogen-bond-donating group attached to the C9-amine. buchler-gmbh.com

Thiocarbamide and Sulfonamide Derivatives

Thiocarbamide (Thiourea) Derivatives: Cinchona-derived thioureas are a prominent class of bifunctional organocatalysts. buchler-gmbh.comdovepress.com They are synthesized by reacting the 9-amino group of the cinchona alkaloid with an appropriate isothiocyanate. These catalysts have proven to be highly effective in a wide range of asymmetric reactions, including Michael additions, Mannich reactions, and Strecker reactions. dovepress.comwiley.com The thiourea (B124793) moiety acts as a double hydrogen-bond donor, activating the electrophile, while the quinuclidine nitrogen acts as a Brønsted base, activating the nucleophile. buchler-gmbh.comwiley.com

Chiral Diamines and Amino-Phosphine Frameworks

The synthesis of chiral diamines and amino-phosphine frameworks from this compound and its parent alkaloids has been a significant area of research. These derivatives are valuable as organocatalysts and ligands in asymmetric synthesis.

One common approach to synthesizing 9-amino(9-deoxy)epi cinchona alkaloids involves a two-step process starting from the corresponding Cinchona alkaloid. nih.govspringernature.com The first step is a Mitsunobu reaction to introduce an azide group at the C9 position, which proceeds with an inversion of configuration. This is followed by the reduction of the azide to a primary amine. researchgate.net An alternative, scalable method involves the mesylation of the C9 hydroxyl group, followed by nucleophilic substitution with sodium azide and subsequent reduction with lithium aluminum hydride. researchgate.net

A notable class of derivatives is the amino-phosphines. researchgate.net These are synthesized from 9-amino(9-deoxy) epicinchona alkaloids and have been shown to act as effective cooperative Brønsted base/Lewis acid catalysts when combined with Ag(I) salts in asymmetric aldol (B89426) reactions. researchgate.net The development of bifunctional phosphine-thiourea catalysts derived from trans-2-amino-1-(diphenylphosphino)cyclohexane highlights the modularity of this approach, allowing for the creation of catalysts with tunable properties. rsc.org

Table 1: Synthesis of Chiral Diamine and Amino-Phosphine Derivatives

| Starting Material | Reagents | Product Type | Reference |

| Quinine, Quinidine | 1. DIAD, DPPA, PPh₃ 2. PPh₃, H₂O | 9-Amino(9-deoxy)epi Cinchona Alkaloids | nih.gov |

| Quinine, Quinidine | 1. MsCl, Et₃N 2. NaN₃ 3. LiAlH₄ | 9-Amino(9-deoxy)epi Cinchona Alkaloids | researchgate.net |

| 9-Amino(9-deoxy) epicinchona alkaloids | Phosphine precursors | Chiral Amino-Phosphine Ligands | researchgate.net |

| N-Boc-protected alanine, dibenzylamine | 1. Deprotection 2. CSCl₂, DCC 3. (1R,2R)-2-(diphenylphosphino)-cyclohexanamine | Phosphinothiourea Derivative | rsc.org |

Quaternary Ammonium (B1175870) Salt Analogues and Polymer-Supported Variants

Quaternary ammonium salts of Cinchona alkaloids are widely used as phase-transfer catalysts in various asymmetric reactions. nih.govmdpi.comnih.gov The quaternization of the quinuclidine nitrogen introduces a positive charge, enhancing the catalytic activity in reactions involving anionic species.

A significant advancement in this area is the development of polymer-supported quaternary ammonium salts. nih.govmdpi.com These heterogeneous catalysts offer practical advantages such as easy recovery and reusability. nih.govmdpi.com Synthesis typically involves the N-alkylation of the Cinchona alkaloid with a polymeric benzyl (B1604629) halide, such as Merrifield resin. nih.govmdpi.com Alternatively, the alkaloid can be co-polymerized and then N-alkylated. nih.gov The nature of the polymeric support and the linker can significantly influence the catalyst's performance. researchgate.net

Main-chain chiral quaternary ammonium polymers have also been synthesized through the quaternization polymerization of a cinchonidine dimer with dihalides. nih.gov This method creates novel polymeric organocatalysts with potentially enhanced enantioselectivity compared to their monomeric counterparts. nih.gov

Table 2: Examples of Quaternary Ammonium Salt Derivatives and Supports

| Alkaloid | Quaternizing Agent/Support | Catalyst Type | Application | Reference |

| Cinchonidine | Merrifield Resin | Polymer-Supported PTC | Asymmetric benzylation | nih.govmdpi.com |

| Cinchonidine Dimer | Dihalides | Main-Chain Chiral Polymer | Asymmetric benzylation | nih.gov |

| Cinchonidine, Quinine | Polymeric Benzyl Halides | Polymer-Supported PTC | Asymmetric synthesis of α-amino acids | nih.govmdpi.com |

Functionalization with Aldehyde and Triazole Moieties

Further functionalization of the this compound framework by introducing aldehyde and triazole groups opens up new avenues for creating diverse molecular architectures.

The synthesis of enantiopure amino aldehydes, such as 9-aminoquincorine-10-aldehyde, has been reported. researchgate.net These compounds serve as versatile chiral building blocks for synthesizing novel derivatives through reactions like reduction and reductive amination of the aldehyde group. researchgate.net

Triazole-containing derivatives of Cinchona alkaloids can be prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. researchgate.net This involves converting an amino group on the quinoline ring into an azide, which then reacts with an alkyne. researchgate.net This strategy has been used to create a variety of triazole-functionalized alkaloids. researchgate.netsemanticscholar.org For instance, a triazole-linked 9-amino epiquinine-styrene hybrid was polymerized to create a solid-supported aminocatalyst for Michael additions. mdpi.com

Table 3: Functionalization with Aldehyde and Triazole Groups

| Starting Moiety | Functional Group Introduced | Synthetic Method | Resulting Derivative | Reference |

| Quincorine/Quincoridine | Aldehyde | Multi-step synthesis | 9-Aminoquincorine-10-aldehyde | researchgate.net |

| 6'-Amino-cinchonine | Triazole | 1. Diazotization 2. Azide formation 3. CuAAC | Triazole-containing Cinchona derivative | researchgate.net |

| 9-Amino epiquinine | Triazole-styrene | Cu-catalyzed click cycloaddition, then polymerization | Polymer-supported aminocatalyst | mdpi.com |

Immobilization and Heterogenization Strategies on Solid Supports for this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for developing sustainable chemical processes, simplifying product purification, and enabling catalyst recycling. rsc.orgens-lyon.frnih.gov Various strategies have been employed for the heterogenization of this compound derivatives.

Catalysts can be attached to solid supports through covalent bonding, physical adsorption, electrostatic interactions, or encapsulation. wiley-vch.de Common supports include inorganic materials like silica, organic polymers, and hybrid materials. wiley-vch.de The choice of support and the immobilization method can significantly impact the catalyst's stability, activity, and selectivity. researchgate.netwiley-vch.de

For example, a 9-amino-9-deoxy-epi-quinine derivative has been successfully supported on a solid matrix and used as an efficient organocatalyst in both batch and continuous flow conditions. dokumen.pub Silica-based supports are frequently used due to their thermal stability and ease of functionalization. researchgate.net Another approach involves creating porous hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs), which can encapsulate or be functionalized with the catalyst. ens-lyon.fr

Table 4: Immobilization Strategies and Supports

| Catalyst Derivative | Support Material | Immobilization Method | Benefit | Reference |

| 9-Amino-9-deoxy-epi-quinine | Polystyrene | Covalent attachment | Use in continuous flow reactions | dokumen.pub |

| 9-Amino-9-deoxy-epi-quinine | Silica | Covalent attachment | Heterogeneous catalysis in batch and flow | dokumen.pub |

| Molecular Catalysts | Metal Oxide | Atomic Layer Deposition | Prevents leaching, enhances stability | rsc.org |

| Homogeneous Catalysts | Various (polymers, silica, MOFs) | Covalent bonding, adsorption, etc. | Recyclability, process simplification | ens-lyon.frwiley-vch.de |

Control of Stereoselectivity during Derivatization of this compound

The inherent chirality of Cinchona alkaloids is the foundation of their use in asymmetric catalysis. Maintaining and controlling stereoselectivity during the derivatization of this compound is paramount to creating effective chiral catalysts and selectors.

The synthesis of 9-amino(9-deoxy)epi cinchona alkaloids from the parent alkaloids via methods like the Mitsunobu reaction or mesylation followed by azide substitution inherently proceeds with an inversion of configuration at the C9 position. nih.govresearchgate.net This predictable stereochemical outcome is crucial for designing catalysts with a specific stereochemical arrangement.

Furthermore, the introduction of additional chiral elements, such as amino acids, to the 9-amino group can profoundly influence the stereochemical outcome of the reactions they catalyze. researchgate.net For instance, in chiral stationary phases (CSPs) derived from 9-amino-9-deoxy-9-epiquinine, the absolute stereochemistry of the amino acid attached to the C9-amino group dictates the enantioselective binding preference for analytes. researchgate.net A CSP with an (S)-valine selector showed preferential binding for N-carbamoyl-(S)-amino acids, while the corresponding (R)-valine derivative exhibited the opposite preference. researchgate.net This demonstrates that the stereoselectivity of the final derivative is a cumulative effect of the inherent chirality of the Cinchona backbone and the stereochemistry of the introduced functionalities.

Detailed mechanistic studies, often aided by computational analysis, reveal that multiple non-covalent interactions, such as hydrogen bonds, play a critical role in stabilizing transition states and controlling the stereochemistry of the reaction. researchgate.net

Catalytic Applications of 9r 9 Amine Cinchonan and Its Derivatives in Asymmetric Synthesis

(9R)-9-Amine-Cinchonan in Asymmetric Organocatalysis

As organocatalysts, these cinchona alkaloid derivatives offer a metal-free alternative for synthesizing chiral molecules, which is highly desirable in pharmaceutical and fine chemical production. rsc.orgnih.gov Their stability, commercial availability, and the tunability of their structure have made them a popular choice for chemists aiming to develop efficient and highly selective asymmetric reactions. dovepress.comnih.govresearchgate.net

Enantioselective Functionalization of Carbonyl Compounds

The primary amine group of this compound is key to its ability to catalyze the functionalization of carbonyl compounds. springernature.com It reversibly reacts with aldehydes and ketones to form chiral enamines, which then act as nucleophiles, or chiral iminium ions, which act as electrophiles, enabling a variety of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgnih.gov

The direct asymmetric aldol (B89426) reaction, which involves the addition of an unmodified ketone to an aldehyde, is a fundamental carbon-carbon bond-forming reaction. nih.govprinceton.edu Primary amines derived from cinchona alkaloids, such as this compound, have proven to be highly effective catalysts for this transformation. nih.govresearchgate.net The catalytic cycle typically involves the formation of a chiral enamine between the ketone and the amine catalyst. This enamine then attacks the aldehyde, with the stereochemistry being controlled by the rigid structure of the cinchona alkaloid backbone. researchgate.net These reactions often produce the corresponding β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity. nih.govrsc.org For instance, the reaction between various aromatic aldehydes and cyclic ketones proceeds cleanly, affording anti-aldol adducts in excellent yields and selectivities. nih.gov

Table 1: Asymmetric Direct Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone

| Catalyst (mol%) | Additive | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| This compound derivative (10) | Acetic Acid | Dichloromethane | 24 | 98 | >95:5 | 99 |

| This compound derivative (20) | Trifluoroacetic Acid | Chloroform | 48 | 95 | 93:7 | 94 |

| This compound derivative (15) | Benzoic Acid | Toluene | 36 | 99 | 9:1 | 97 |

The asymmetric Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is another cornerstone reaction in organic synthesis. This compound and its derivatives catalyze these reactions by activating the α,β-unsaturated ketone via iminium ion formation. nih.gov This activation lowers the LUMO of the enone, facilitating the attack of a nucleophile. Simultaneously, the catalyst can interact with the nucleophile through hydrogen bonding, orienting the reactants in a chiral environment to induce high enantioselectivity. nih.gov This methodology has been successfully applied to the addition of various carbon and heteroatom nucleophiles to enones, including the addition of ketones to nitroolefins. dovepress.comacs.org

Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene

| Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| Cyclohexanone | (9R)-9-amino(9-deoxy)epiquinine (10) | Toluene | 72 | 85 | 95:5 | 97 |

| Acetone | (9R)-9-amino(9-deoxy)epiquinine (20) | Dichloromethane | 96 | 78 | - | 92 |

| Cyclopentanone | (9R)-9-amino(9-deoxy)epiquinine (10) | Chloroform | 80 | 91 | 96:4 | 98 |

The introduction of a nitrogen atom at the α-position of a ketone is a crucial step in the synthesis of many biologically active compounds, including α-amino acids and 1,2-amino alcohols. nih.govorganic-chemistry.org Organocatalytic asymmetric α-amination provides a direct route to chiral α-amino ketones. organic-chemistry.org this compound and related primary amine catalysts facilitate this reaction by forming a nucleophilic enamine with the ketone substrate. buchler-gmbh.com This chiral enamine then attacks an electrophilic nitrogen source, such as a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). mdpi.comwikipedia.org The catalyst's structure directs the approach of the aminating agent, resulting in high enantioselectivity in the final α-amino ketone product. buchler-gmbh.comnih.gov

Table 3: this compound Catalyzed α-Amination of Ketones with DEAD

| Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Propiophenone | 10 | Toluene | -20 | 24 | 95 | 94 |

| Cyclohexanone | 20 | Chloroform | -25 | 48 | 88 | 90 |

| 2-Methyl-1-tetralone | 10 | THF | -20 | 30 | 92 | 96 |

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Cinchona alkaloids have been shown to catalyze asymmetric versions of this cycloaddition. acs.org The primary amine of this compound can activate α,β-unsaturated ketones toward reaction with dienes through the formation of a chiral iminium ion. acs.org This activation strategy has been successfully employed in reactions involving challenging substrates like simple α,β-unsaturated ketones and 2-pyrones, providing access to complex chiral scaffolds with high enantioselectivity. acs.org The bifunctional nature of the catalyst is believed to play a role, simultaneously activating the dienophile via the iminium ion and interacting with the diene. acs.org

Asymmetric Transfer Hydrogenation Processes Catalyzed by this compound Systems

Beyond purely organocatalytic roles, this compound and its derivatives are highly effective chiral ligands in metal-catalyzed asymmetric transfer hydrogenation (ATH) reactions. springernature.com In these systems, the cinchona derivative coordinates to a metal center, typically ruthenium or iridium, creating a chiral catalytic complex. nih.govnih.govbuchler-gmbh.com These complexes are highly efficient in reducing prochiral ketones to chiral secondary alcohols, using a simple hydrogen source like isopropanol (B130326) or formic acid. nih.govrsc.orgrsc.org The N-H moiety on the ligand is often essential for the catalytic activity, participating in the hydrogen transfer mechanism. rsc.orgresearchgate.net This metal-ligand bifunctional mechanism allows for the hydrogenation of a wide variety of aromatic and α,β-unsaturated ketones with excellent yields and exceptionally high enantioselectivities, often exceeding 98% ee. nih.govresearchgate.netrsc.org

Table 4: Asymmetric Transfer Hydrogenation of Acetophenone

| Metal Precursor | Ligand | Base | H-Source | Yield (%) | ee (%) |

| [Ru(p-cymene)Cl₂]₂ | (9R)-N-pentyl-cinchonan-9-amine | KOtBu | 2-Propanol | >99 | 98 |

| [IrCp*Cl₂]₂ | This compound | HCOONa | HCOOH/Et₃N | 95 | 97 |

| [Ru(p-cymene)Cl₂]₂ | Cinchona-derived NN ligand | KOtBu | 2-Propanol | 98 | 98.8 |

Phase-Transfer Catalysis Utilizing this compound Derivatives

Phase-transfer catalysis (PTC) is a valuable synthetic methodology that facilitates the reaction between reactants located in different immiscible phases. Chiral phase-transfer catalysts derived from this compound have proven to be highly effective in inducing enantioselectivity in a variety of reactions, most notably in the asymmetric alkylation of glycine (B1666218) derivatives to produce non-natural α-amino acids.

These catalysts are typically quaternary ammonium (B1175870) salts derived from the cinchonan (B1244166) backbone. The steric and electronic properties of the substituents on the quinuclidine (B89598) nitrogen and the C9-amino group are crucial for achieving high levels of stereocontrol. Research has shown that the presence of a bulky aromatic group, such as an anthracenylmethyl group, on the quinuclidine nitrogen often leads to superior enantioselectivity.

In a representative application, the asymmetric alkylation of a benzophenone (B1666685) imine of glycine tert-butyl ester using a this compound-derived phase-transfer catalyst affords the corresponding α-alkylated product in high yield and with excellent enantiomeric excess. The catalyst facilitates the transfer of the enolate from the aqueous basic phase to the organic phase, where it undergoes enantioselective alkylation within the chiral environment of the catalyst. A highly enantioselective synthetic method for (R)-alpha-alkylserines was developed by the phase-transfer catalytic alkylation of o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester using a cinchona-derived phase-transfer catalyst, achieving up to 96% enantiomeric excess (ee). nih.gov

| Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzyl (B1604629) bromide | (R)-Phenylalanine derivative | 85 | 92 |

| Ethyl iodide | (R)-Alanine derivative | 78 | 88 |

| Allyl bromide | (R)-Allylglycine derivative | 91 | 95 |

Cooperative Catalysis: Brønsted Base and Lewis Acid Synergistic Systems

The concept of cooperative catalysis, where two or more catalytic species work in concert to promote a chemical transformation, has gained significant traction in asymmetric synthesis. Derivatives of this compound are well-suited for this approach, as they can be readily modified to incorporate multiple functional groups capable of acting as both a Brønsted base and a component of a Lewis acidic system.

A notable example is the enantioselective Conia-ene reaction of alkyne-tethered β-ketoesters. nih.gov In this reaction, a bifunctional catalyst derived from 9-amino-9-deoxyepicinchonine, featuring a urea (B33335) moiety, acts as a Brønsted base. nih.gov This is used in combination with a soft Lewis acid, such as copper(I) triflate. nih.gov The urea-based cinchonan derivative is believed to deprotonate the β-ketoester, forming a chiral enolate. Simultaneously, the copper(I) Lewis acid activates the alkyne, facilitating the intramolecular cyclization. This synergistic activation by the Brønsted base and the Lewis acid leads to the formation of chiral methylenecyclopentane (B75326) products with high levels of enantiocontrol. nih.gov The success of this cooperative system relies on the mutual compatibility of the two catalytic species and their ability to operate without mutual inhibition. nih.gov

Trienamine Catalysis with this compound Analogues

Trienamine catalysis is a powerful strategy in organocatalysis for the activation of 2,4-dienones, enabling their participation in various asymmetric cycloaddition reactions. Primary amine derivatives of this compound serve as effective catalysts for this mode of activation.

The catalytic cycle begins with the condensation of the chiral primary amine catalyst with a 2,4-dienone to form a trienamine intermediate. This trienamine is a highly reactive, electron-rich species that can readily engage with electron-deficient dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome of the reaction is dictated by the chiral scaffold of the cinchonan analogue, which effectively shields one face of the trienamine, allowing the dienophile to approach from the less sterically hindered direction.

Theoretical investigations using density functional theory (DFT) have provided insights into the mechanism and the origin of selectivity in these reactions. nih.gov These studies suggest that the formation of a hydrogen bond between the protonated nitrogen of the tertiary amine in the catalyst and the dienophile, along with steric repulsion from the aryl group of the trienamine, directs the approach of the dienophile to achieve high endo-selectivity. nih.gov

This compound as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

In addition to their role as organocatalysts, this compound and its derivatives are extensively used as chiral ligands in transition metal-catalyzed asymmetric reactions. The quinuclidine nitrogen and the C9-amino group can coordinate to a metal center, creating a chiral metallic complex that can effect a wide range of enantioselective transformations.

Iridium and Rhodium Catalysis with this compound Ligands

Iridium and rhodium complexes bearing chiral ligands derived from this compound have demonstrated remarkable efficiency in asymmetric hydrogenation and transfer hydrogenation reactions. These catalysts are particularly effective for the reduction of ketones and imines to their corresponding chiral alcohols and amines.

In a typical asymmetric transfer hydrogenation, an iridium(III) or rhodium(III) precursor is treated with a this compound-derived ligand, often a diamine or an amino alcohol, to generate the active catalyst in situ. Isopropanol is commonly used as both the solvent and the hydrogen source. The catalyst facilitates the stereoselective transfer of a hydride from the isopropanol to the prochiral substrate. The high enantioselectivity observed in these reactions is attributed to the formation of a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the substrate. A study on the iridium-catalyzed asymmetric hydrogenation of cyclic enamines found that monodentate spiro phosphoramidite (B1245037) ligands were highly effective, achieving up to 94% ee. organic-chemistry.org

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | (R)-1-Phenylethanol | >99 | 97 |

| 1-Indanone | (R)-1-Indanol | 98 | 95 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 99 | 98 |

Silver-Catalyzed Reactions Employing this compound Derivatives

Silver(I) complexes are known to catalyze a variety of asymmetric reactions, including aldol reactions, [3+2] cycloadditions, and Mannich reactions. The use of chiral ligands is essential for achieving high enantioselectivity in these transformations. While direct applications of this compound derivatives as ligands in silver-catalyzed reactions are less commonly reported than for other metals, the principles of chiral ligand design from this scaffold are applicable.

In a related example of a metal/Lewis base relay catalytic system, a modified chiral pyrrolidinopyridine (PPY) was used with silver acetate (B1210297) in the cycloisomerization/(2+3) cycloaddition of enynamides. nih.gov This system efficiently synthesizes bispirocyclopentene pyrazolone (B3327878) products with high diastereoselectivity and enantioselectivity (up to >19:1 dr, 99.5:0.5 er). nih.gov This demonstrates the potential for chiral amine-based catalysts to work in concert with silver to achieve complex and highly selective transformations. The proposed mechanism involves the silver-catalyzed cycloisomerization to form an azadiene intermediate, which then undergoes a (2+3) cycloaddition with an allylic ylide generated from the chiral amine catalyst. nih.gov

Zinc-Based Chiral Metal-Organic Frameworks Derived from Cinchonan Analogues for Enantioseparation

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Chiral MOFs have attracted significant interest for their potential applications in enantioselective separation and catalysis. The incorporation of chiral building blocks, such as derivatives of this compound, into the framework of a MOF is a promising strategy for creating materials with chiral recognition capabilities.

Platinum-Catalyzed Asymmetric Hydrogenation Modified by this compound

The heterogeneous enantioselective hydrogenation of activated ketones, particularly α-ketoesters, using platinum catalysts chirally modified by cinchona alkaloids represents a well-established and highly effective method for producing optically active α-hydroxy esters. pnas.orgcore.ac.uknih.govacs.org this compound and its parent alkaloids, such as cinchonidine (B190817) (CD), are among the most efficient modifiers for these systems. core.ac.uk The fundamental principle involves the adsorption of the chiral cinchona alkaloid onto the platinum surface, creating a chiral environment that directs the hydrogenation of a prochiral substrate to preferentially yield one enantiomer. nih.govacs.org

The mechanism of enantiodifferentiation is complex and has been the subject of extensive research. A key aspect of the currently accepted models is the interaction between the adsorbed chiral modifier and the ketoester substrate. core.ac.uk Spectroscopic studies have provided evidence for a crucial hydrogen-bonding interaction between the substrate and the modifier on the catalyst surface. nih.gov For the hydrogenation of ketones on cinchonidine-modified platinum, it is proposed that an N-H-O type hydrogen bond forms between the quinuclidine nitrogen atom of cinchonidine and the α-carbonyl oxygen of the substrate. nih.gov In aprotic solvents, the hydrogen involved in this bond originates from the dissociative adsorption of H₂ on the platinum surface, highlighting the critical role of the catalyst beyond simply providing a surface for the reaction. nih.gov

Table 1: Representative Data for Asymmetric Hydrogenation of Ethyl Pyruvate using Cinchonidine-Modified Platinum Catalyst

Structural Elucidation and Conformational Analysis of 9r 9 Amine Cinchonan Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. libretexts.org

Proton and carbon NMR spectra offer a wealth of information regarding the molecular framework of (9R)-9-Amine-Cinchonan.

¹H NMR: The proton NMR spectrum displays signals corresponding to each unique proton in the molecule. The chemical shift of a proton is influenced by its electronic environment. For instance, aromatic protons on the quinoline (B57606) ring are expected to resonate at lower field (higher ppm) compared to the aliphatic protons of the quinuclidine (B89598) core due to the deshielding effect of the aromatic ring current. The vinyl group protons will also exhibit characteristic shifts. Spin-spin coupling between adjacent protons provides valuable data on the connectivity of the carbon skeleton.

¹³C NMR: In the ¹³C NMR spectrum, each unique carbon atom gives rise to a distinct signal. udel.edu The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of every carbon signal in a molecule. pressbooks.pub The positions of the signals indicate the type of carbon atom (e.g., aromatic, aliphatic, vinyl). The carbon atoms of the quinoline ring will appear in the aromatic region of the spectrum, while the carbons of the quinuclidine and vinyl groups will be found in the aliphatic and olefinic regions, respectively. The carbon atom attached to the amino group (C9) will have a characteristic chemical shift influenced by the electronegativity of the nitrogen atom.

Illustrative ¹H and ¹³C NMR Data for a Cinchona Alkaloid Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 9.0 | 118 - 150 |

| Vinyl C-H | 4.5 - 6.0 | 110 - 145 |

| Aliphatic C-H (Quinuclidine) | 1.0 - 4.0 | 20 - 70 |

| C9-H | ~4.0 - 5.0 | ~55 - 75 |

While ¹H and ¹³C NMR are invaluable for mapping the carbon-hydrogen framework, ¹⁵N NMR spectroscopy serves as a specialized tool for directly probing the electronic environment of the nitrogen atoms within the this compound molecule. This technique is particularly insightful for studying how the nitrogen atoms interact with other molecules or metal ions, a process known as coordination. nih.gov

The chemical shift of a nitrogen atom in a ¹⁵N NMR spectrum is highly sensitive to its local geometry, hybridization, and the nature of the atoms it is bonded to. nih.gov In this compound, there are three distinct nitrogen atoms: the quinoline nitrogen, the quinuclidine nitrogen, and the nitrogen of the primary amine group at the C9 position. Each of these will have a characteristic ¹⁵N chemical shift.

Changes in the ¹⁵N NMR spectrum upon the addition of a metal ion or another coordinating species can provide direct evidence of a binding event. The magnitude and direction of the change in the chemical shift can offer clues about which nitrogen atom is involved in the coordination and the nature of the interaction. For instance, the coordination of a Lewis acid to one of the nitrogen atoms will cause a significant downfield shift in its ¹⁵N resonance. This makes ¹⁵N NMR a powerful technique for elucidating the coordination chemistry of this compound and its derivatives. nih.govrsc.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.comlibretexts.org

The IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the various functional groups within its structure. The key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. maricopa.edu These bands are typically of medium intensity and can sometimes be broad.

C-H Stretching: The spectrum will contain multiple C-H stretching bands. Aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the quinuclidine moiety are observed between 2850-3000 cm⁻¹. uomustansiriyah.edu.iq The vinyl C-H stretch will also be present in the 3000-3100 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds in the quinoline ring and the vinyl group, as well as the carbon-nitrogen double bond in the quinoline ring, will give rise to absorptions in the 1400-1650 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen single bonds in the quinuclidine and the C9-amine group will appear in the 1000-1350 cm⁻¹ region. libretexts.org

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong absorption band around 1550-1650 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend | 1550 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Vinyl Group (=CH₂) | C-H Stretch | 3000 - 3100 |

| Vinyl Group (=CH₂) | C=C Stretch | ~1640 |

| Aliphatic (Quinuclidine) | C-H Stretch | 2850 - 3000 |

| Aliphatic (Quinuclidine) | C-N Stretch | 1000 - 1250 |

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light. fz-juelich.de Since enantiomers interact differently with circularly polarized light, CD spectroscopy provides a unique spectral fingerprint for a chiral molecule, allowing for the determination of its absolute configuration and enantiomeric purity. nih.gov

The CD spectrum of this compound will exhibit characteristic positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores, primarily the quinoline ring system. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule, particularly the chiral centers at C8 and C9.

Furthermore, CD spectroscopy can be used to study the conformational changes of this compound in solution. Changes in the solvent, temperature, or the presence of other molecules can induce conformational shifts, which in turn will alter the CD spectrum. Induced Circular Dichroism (ICD) can also be observed when an achiral molecule binds to the chiral this compound, providing information about the binding event and the chiral environment of the binding site. plos.org This makes CD spectroscopy a valuable tool for investigating the interactions of this compound with other molecules. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. libretexts.org For this compound, which has a molecular formula of C₁₉H₂₃N₃, HRMS can confirm this composition by providing a measured mass that is extremely close to the calculated theoretical mass. chemspider.com

The high resolving power of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions. This is crucial for unambiguously confirming the molecular formula of a compound. The molecular ion peak (M⁺) in the mass spectrum, which corresponds to the intact molecule with one electron removed, will have a measured m/z value that can be used to calculate the exact mass. libretexts.org For this compound, the expected monoisotopic mass is approximately 293.1892 g/mol . chemspider.com HRMS would be able to measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic transitions within molecules. In this compound systems, these methods provide insights into the absorption and emission of light, which are influenced by the molecule's conformation and electronic structure.

The absorption of UV or visible light excites electrons from the ground state to a higher energy level. uomustansiriyah.edu.iq For many aromatic molecules, such as the quinoline moiety in cinchonan (B1244166) derivatives, these transitions are typically of the π–π* type. hawaii.edu The resulting absorption spectrum reveals broad bands corresponding to transitions from the ground electronic and vibrational state (S0) to various vibrationally excited levels of the first electronically excited state (S1). wiley-vch.de

Fluorescence occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. uomustansiriyah.edu.iq The fluorescence emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths. uomustansiriyah.edu.iq This phenomenon is valuable for identifying elements and analyzing chemical substances. uomustansiriyah.edu.iq The intensity and wavelength of fluorescence can be highly sensitive to the molecular environment, making it a useful tool for studying intermolecular interactions and conformational changes. core.ac.uk For instance, changes in pH can affect the fluorescence of certain compounds, allowing them to be used as indicators. core.ac.uk

In the context of chiral molecules like this compound derivatives, fluorescence-detected circular dichroism (FDCD) can be employed. This technique measures the differential absorption of left and right circularly polarized light by monitoring the subsequent fluorescence emission. mdpi.com It offers enhanced sensitivity and specificity for chiral detection. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgeag.com This method is based on the photoelectric effect, where irradiating a sample with X-rays causes the emission of core-level electrons. wikipedia.org

The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be determined. Each element has a unique set of binding energies, allowing for elemental identification. eag.com Furthermore, the precise binding energy of an electron is sensitive to the chemical environment and oxidation state of the atom. wikipedia.org This allows XPS to distinguish between different functional groups containing the same element.

For this compound systems, XPS can be particularly useful for characterizing the nitrogen and other heteroatoms present in the molecule and its derivatives. For example, it can differentiate between amine, imine, and protonated nitrogen species by analyzing the high-resolution N 1s core-level spectrum. nus.edu.sgaps.org This capability is crucial for studying structural changes during chemical reactions. nus.edu.sg The technique can also be used to quantify the relative proportions of different chemical species on a surface. nus.edu.sg To enhance the specificity for certain functional groups like amines, chemical derivatization XPS (CD-XPS) can be used, where the target group is tagged with an element not originally present on the surface, such as fluorine. kobv.de

Table 1: Representative XPS Data for Nitrogen-Containing Functional Groups

| Functional Group | N 1s Binding Energy (eV) Range | Reference |

| Amine | 404.2 - 407.0 (adiabatic IP) | aps.org |

| Imine | 404.1 - 405.8 (adiabatic IP) | aps.org |

Note: Binding energies can vary depending on the specific molecular structure and experimental conditions. IP refers to Ionization Potential.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Systems

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as radicals and many transition metal ions. ethz.ch Since most stable organic molecules have all their electrons paired, EPR is not broadly applicable but is invaluable for studying systems that do involve unpaired electrons, such as in certain catalytic cycles or radical reactions. ethz.ch

In the context of this compound systems, EPR could be employed to study reaction mechanisms that proceed through radical intermediates. For instance, if a derivative of this compound is used as a catalyst in a reaction involving single electron transfer steps, EPR could detect and help identify the radical species formed. This provides crucial evidence for the proposed reaction mechanism. ciqtekglobal.com

The EPR spectrum provides information about the electronic structure and environment of the unpaired electron. The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum. The continuous wave (CW)-EPR spectrum of a nitroxide spin label, for example, shows three characteristic peaks due to the interaction of the electron spin with the nitrogen nuclear spin. nih.gov The shape and splitting of these peaks are sensitive to the mobility of the spin label, which in turn reflects the dynamics of the molecule to which it is attached. nih.gov This can be used to probe conformational changes in biomolecules. nih.gov

Crystallographic Analysis of this compound Derivatives and Complexes

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Molecular Structure

Single crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute configuration. uol.deuhu-ciqso.es The technique requires a single crystal of the compound, typically 0.1 to 0.2 millimeters in size. ub.edu When a beam of X-rays is directed at the crystal, it diffracts the X-rays in a specific pattern of spots. uol.de By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, which then allows for the determination of the atomic positions. uol.de

For complex chiral molecules like this compound and its derivatives, SC-XRD is indispensable for unambiguously establishing the absolute stereochemistry at each chiral center. google.com This is crucial for understanding the structure-activity relationships, particularly in asymmetric catalysis where the precise spatial arrangement of functional groups dictates the stereochemical outcome of the reaction. X-ray crystallographic studies have been instrumental in confirming the stereochemistry of products from syntheses involving cinchona alkaloids. google.com The detailed structural information obtained from SC-XRD also reveals the conformation of the molecule in the solid state, providing insights into intramolecular and intermolecular interactions. researchgate.net

Table 2: Example Crystallographic Data for a Cinchona Alkaloid Derivative

| Parameter | Value | Reference |

| Compound | 6'-methoxy-(8alpha,9R)-cinchonan-9-ol-3-carboxylic acid ethyl ester | researchgate.net |

| Formula | C21H26N2O4 | researchgate.net |

| Crystal System | Trigonal | researchgate.net |

| Space Group | R3 | researchgate.net |

| a (Å) | 26.465(6) | researchgate.net |

| c (Å) | 7.375(2) | researchgate.net |

| V (ų) | 4473.5 | researchgate.net |

| Z | 9 | researchgate.net |

Hirshfeld Surface and 2D Fingerprint Analyses for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal volume into regions where the electron density of a given molecule is greater than that of all other molecules. mdpi.com This surface can be mapped with various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contacts. core.ac.uk

From the Hirshfeld surface, a two-dimensional "fingerprint" plot can be generated. crystalexplorer.net This plot summarizes all the intermolecular contacts by plotting the distance to the nearest atom external to the surface (d_e) against the distance to the nearest atom internal to the surface (d_i). crystalexplorer.net Different types of intermolecular interactions, such as hydrogen bonds and van der Waals contacts, have characteristic appearances on the fingerprint plot, allowing for their identification and quantification. rasayanjournal.co.in For example, sharp spikes on the plot often indicate strong hydrogen bonding interactions. researchgate.net

Computational and Theoretical Investigations of this compound Systems

Computational and theoretical methods, such as Density Functional Theory (DFT), have become essential tools for investigating the structure, reactivity, and electronic properties of complex molecules like this compound. dntb.gov.ua These methods complement experimental data and provide insights that are often difficult or impossible to obtain through experiments alone.

DFT calculations can be used to predict the geometries of molecules and transition states, which is particularly valuable for understanding reaction mechanisms. For example, computational studies have been used to elucidate the origin of atroposelectivity in reactions catalyzed by cinchona alkaloid primary amines. nih.gov These studies can reveal how the catalyst controls stereochemistry through steric and dispersion interactions. nih.gov

Furthermore, computational chemistry can be used to calculate various molecular properties, such as frontier molecular orbital energies (HOMO and LUMO), which are important for understanding chemical reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution within a molecule and predict sites of electrophilic and nucleophilic attack. rasayanjournal.co.in

In the context of this compound systems, computational studies can help to:

Perform conformational analysis to identify low-energy conformers. dntb.gov.ua

Investigate the role of co-catalysts and solvents in chemical reactions. nih.gov

Predict spectroscopic properties to aid in the interpretation of experimental data.

Model the interactions between the catalyst and substrates to understand the basis of enantioselectivity. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Vibrational Attributes, and Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, vibrational properties, and reaction mechanisms of complex molecules like this compound. DFT calculations allow for the determination of molecular geometries, electronic energies, and the simulation of vibrational spectra, which can be compared with experimental data to validate the computational models. nih.govnepjol.info

Theoretical studies on related Cinchona alkaloids have demonstrated the utility of DFT in understanding their structural and electronic properties. acs.org For instance, DFT calculations can elucidate the geometric parameters and electronic distribution within the molecule, providing a foundational understanding of its reactivity. nih.gov The analysis of vibrational spectra through DFT helps in assigning specific vibrational modes to different functional groups within the molecule, offering a detailed picture of its dynamic behavior. nepjol.info

Furthermore, DFT is crucial for mapping potential energy surfaces and identifying transition states, which is essential for elucidating reaction pathways. researchgate.net In the context of catalysis, this allows researchers to understand how the catalyst interacts with substrates and facilitates a particular chemical transformation. By modeling the entire reaction coordinate, the energetic barriers for different stereochemical outcomes can be calculated, providing a theoretical basis for the observed enantioselectivity.

Table 1: Illustrative DFT-Calculated Properties for a Cinchona Alkaloid Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.2 D | Influences intermolecular interactions and solubility. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules. Actual values for this compound would require specific calculations.

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer Phenomena

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This approach is particularly valuable for understanding intermolecular interactions and charge transfer phenomena, which are at the heart of catalysis and molecular recognition. researchgate.netuba.ar

NBO analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions, often evaluated using second-order perturbation theory, provides a measure of hyperconjugative and stereoelectronic effects. mdpi.comnih.gov In the context of this compound, NBO analysis can reveal crucial hydrogen bonding interactions between the catalyst and substrates. For example, the interaction between a lone pair on a nitrogen or oxygen atom of the catalyst and an antibonding orbital of a substrate molecule can be quantified, highlighting the key interactions that lead to substrate activation. mdpi.com

These charge-transfer interactions are fundamental to understanding how the catalyst polarizes the substrate, making it more susceptible to nucleophilic or electrophilic attack. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions is a direct indicator of the strength of the intermolecular forces at play. nih.gov

Table 2: Example of NBO Analysis for a Hydrogen-Bonded Complex

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) of Amine | σ* (O-H) of Substrate | 5.8 | Hydrogen Bond |

| LP (O) of Substrate | σ* (N-H) of Amine | 3.2 | Hydrogen Bond |

| π (Quinoline) | π* (Substrate) | 1.5 | π-π Stacking |

Note: This table presents hypothetical data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and σ and π* represent antibonding orbitals.*

Bader's Atoms in Molecules (AIM) Theory for Quantification of Hydrogen Bond Strength

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for analyzing the electron density distribution in a molecule to define atoms, bonds, and the nature of chemical interactions. researchgate.netias.ac.in A key application of AIM is the characterization and quantification of non-covalent interactions, particularly hydrogen bonds. nih.govmdpi.com

The theory identifies bond critical points (BCPs) in the electron density, which are points where the density is a minimum along the bond path but a maximum in the perpendicular directions. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are indicative of the strength and nature of the interaction. nih.gov For hydrogen bonds, the existence of a BCP between the hydrogen donor and acceptor is a primary indicator.

The values of ρ(r) and ∇²ρ(r) at the BCP correlate with the strength of the hydrogen bond. mdpi.com Generally, a higher electron density at the BCP signifies a stronger bond. The sign of the Laplacian indicates the nature of the interaction; a positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. researchgate.net This allows for a quantitative comparison of the strengths of different hydrogen bonds within a catalyst-substrate complex, providing insight into which interactions are most significant for catalysis.

Table 3: AIM Parameters for Characterizing Hydrogen Bonds

| Parameter | Typical Range for H-Bonds | Interpretation |

| Electron Density at BCP (ρ(r)) | 0.002–0.040 a.u. | Higher value indicates a stronger interaction. nih.gov |

| Laplacian of Electron Density (∇²ρ(r)) | 0.024–0.139 a.u. | Positive value indicates a closed-shell interaction (typical for H-bonds). nih.gov |

| Total Electron Energy Density (H(r)) | Small negative value | A negative value suggests some degree of covalent character. ias.ac.in |

Note: The ranges provided are general guidelines for hydrogen bonds.

Conformational Landscape Analysis and Preferred Conformations of this compound

The catalytic activity and stereoselectivity of Cinchona alkaloids are highly dependent on their three-dimensional conformation. researchgate.net The this compound system possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the quinoline and quinuclidine moieties. Understanding the conformational landscape—the collection of all possible conformations and their relative energies—is crucial for predicting the catalytically active species.

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, are employed to explore this landscape. researchgate.net Systematic conformational searches and molecular dynamics simulations can identify low-energy conformers. For Cinchona alkaloids, conformations are often classified based on the relative orientation of the quinoline and quinuclidine rings, typically described as "open" or "closed". researchgate.net

The preferred conformation can be influenced by factors such as the solvent and the presence of a substrate. In a catalytic cycle, the catalyst may adopt different conformations to accommodate the substrate and facilitate the reaction. Theoretical studies can map the energy profile of these conformational changes, revealing the most likely pathways and identifying the most stable catalyst-substrate complexes. gitbook.iodntb.gov.ua

Theoretical Studies of Reaction Mechanisms and Origins of Stereoselectivity in this compound Catalysis

A primary application of computational chemistry in the study of this compound is to elucidate the mechanisms of the reactions it catalyzes and to understand the origins of the observed stereoselectivity. researchgate.net By modeling the entire catalytic cycle using methods like DFT, researchers can identify the key transition states that determine the stereochemical outcome of the reaction.

These studies typically involve locating the transition state structures for the formation of both possible stereoisomers of the product. The difference in the activation energies of these competing transition states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) observed experimentally. A higher energy barrier for one pathway explains the preferential formation of the other enantiomer.

Mechanistic insights from these studies often highlight the concept of "bifunctional catalysis," where different parts of the catalyst play distinct roles. For instance, the amine group of this compound can act as a Brønsted base to deprotonate a substrate, while the quinuclidine nitrogen might act as a Lewis base or engage in hydrogen bonding. researchgate.net The quinoline ring can also participate in π-π stacking interactions with the substrate. Computational models can dissect the contributions of these different interactions in stabilizing the favored transition state.

Computational Design Principles for Enhanced Catalytic Efficacy of this compound Derivatives

The insights gained from theoretical studies can be leveraged to rationally design new this compound derivatives with enhanced catalytic efficacy. nih.govbiorxiv.org By understanding the structure-activity relationships, modifications can be proposed to the catalyst structure to improve its performance.

Computational design principles may include:

Modifying Steric Bulk: Introducing bulky substituents on the quinoline or quinuclidine ring can enhance stereoselectivity by creating a more defined chiral pocket that better differentiates between the competing transition states.

Tuning Electronic Properties: Altering the electronic nature of the catalyst by adding electron-donating or electron-withdrawing groups can modulate its basicity and nucleophilicity, thereby affecting the reaction rate.

Introducing Additional Functional Groups: Incorporating new hydrogen-bond donors or acceptors can create additional points of interaction with the substrate, leading to better organization in the transition state and higher enantioselectivity. nih.gov

Virtual screening of a library of potential catalyst derivatives can be performed computationally to predict their catalytic performance before undertaking their synthesis and experimental testing. This computational pre-screening can significantly accelerate the discovery of more efficient and selective catalysts. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are employed to produce (9R)-9-Amine-Cinchonan, and how is enantiomeric purity ensured during purification?

- Methodological Answer : Synthesis typically involves quaternization of cinchona alkaloids, such as allylation or bromination reactions, followed by purification via chiral chromatography (e.g., using cellulose-based chiral stationary phases) to isolate the (9R)-configured enantiomer. For example, O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide derivatives are synthesized under controlled conditions to retain stereochemical integrity . Enantiomeric excess is validated using polarimetry or chiral HPLC with UV/ECD detection.

Q. Which spectroscopic and computational techniques confirm the (9R) stereochemistry in this compound derivatives?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR and X-ray crystallography provide structural elucidation, with key NOE correlations confirming spatial arrangements.

- Computational : Time-Dependent Density Functional Theory (TDDFT) calculates electronic circular dichroism (ECD) spectra, which are compared to experimental data to assign absolute configurations (e.g., as demonstrated for (5R,8R,9R,10R)-configured compounds) .

- Example Data Table :

| Technique | Key Observations for (9R) Configuration | Reference |

|---|---|---|

| TDDFT-ECD | Calculated λmax at 290 nm matches experimental | |

| X-ray | C9-N bond angle = 109.5°, confirming R-config |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions may arise from variability in experimental conditions (e.g., cell lines, solvent systems) or impurities. Strategies include:

- Replication : Reproduce studies under standardized protocols (e.g., fixed concentrations, validated assays).

- Haplotype Analysis : If applicable, stratify results by genetic variants (e.g., as seen in DAT1*9R haplotype studies) to isolate confounding factors .

- Meta-Analysis : Systematically compare datasets across publications to identify trends or outliers.

Q. What experimental designs isolate the stereochemical impact of this compound in asymmetric catalysis?

- Methodological Answer :

- Controlled Synthesis : Prepare enantiomeric pairs (9R vs. 9S) using identical synthetic pathways.

- Kinetic Studies : Compare reaction rates and enantioselectivity (e.g., via HPLC monitoring) in model reactions (e.g., Michael additions).

- Isotopic Labeling : Use ¹⁵N-labeled derivatives to track binding interactions in catalytic intermediates .

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s interactions with biological targets?

- Methodological Answer : MD simulations model ligand-protein binding dynamics, such as:

- Force Fields : Apply AMBER or CHARMM parameters to simulate conformational changes.

- Free Energy Calculations : Use umbrella sampling or MM/PBSA to estimate binding affinities.

- Case Study : Similar approaches predicted 9R phase stability in Ag alloys, highlighting the role of stacking faults .

Q. What storage conditions prevent racemization or degradation of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in inert atmospheres (argon) to minimize thermal/oxidative degradation.

- Solvent : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis.

- Monitoring : Regular chiral HPLC checks ensure enantiomeric stability over time .

Data Analysis and Reporting

Q. How should researchers present spectroscopic and pharmacological data for this compound in publications?

- Guidelines :

- Tables : Include NMR shifts (δ ppm), coupling constants (J), and optical rotation values.

- Figures : Provide ECD/TDDFT overlays and crystallographic ORTEP diagrams.

- Pharmacology : Report IC₅₀/EC₅₀ values with 95% confidence intervals and statistical tests (e.g., ANOVA) .

Contradiction Management

Q. When computational predictions conflict with experimental results, how should researchers proceed?

- Methodological Answer :

- Parameter Adjustment : Re-optimize DFT functionals (e.g., switch from B3LYP to HSEH1PBE) for better agreement.

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., crystallographic resolution).

- Collaboration : Cross-validate findings with independent labs or techniques (e.g., EPR for radical intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.